molecular formula C11H15NO2 B12311170 N-Ethyl-2-hydroxy-3-phenylpropanamide

N-Ethyl-2-hydroxy-3-phenylpropanamide

Cat. No.: B12311170
M. Wt: 193.24 g/mol
InChI Key: KRHIPYMMRCZUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-hydroxy-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-hydroxy-3-phenylpropanamide typically involves the reaction of ethylamine with 2-hydroxy-3-phenylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method is cost-effective and involves the use of inexpensive reagents. The reaction is typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-2-hydroxy-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: N-Ethyl-2-hydroxy-3-phenylpropanamide is unique due to its specific ethyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-ethyl-2-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C11H15NO2/c1-2-12-11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)

InChI Key

KRHIPYMMRCZUMF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.